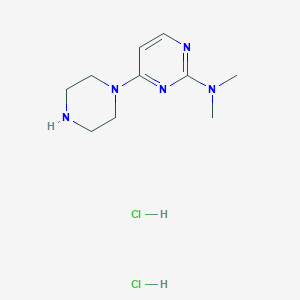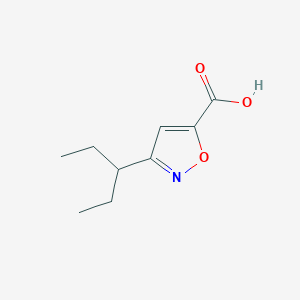
5-Bromo-4-chloro-4,5,5-trifluoropentanamide
Overview
Description
5-Bromo-4-chloro-4,5,5-trifluoropentanamide is a halogenated organic compound characterized by the presence of bromine, chlorine, and fluorine atoms on a pentanamide backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 5-Bromo-4-chloro-4,5,5-trifluoropentanamide is used as a building block for the synthesis of more complex molecules. Its halogenated structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may be used in biological studies to investigate the effects of halogenated compounds on biological systems. It can serve as a probe to study enzyme inhibition or receptor binding.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. Its unique structure may be exploited to create drugs with specific biological activities.
Industry: In the chemical industry, it is used in the production of agrochemicals, polymers, and other industrial chemicals. Its reactivity and stability make it a versatile compound for various applications.
Biochemical Analysis
Cellular Effects
The effects of 5-Bromo-4-chloro-4,5,5-trifluoropentanamide on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of beta-galactosidase, leading to changes in gene expression and metabolic flux . Additionally, this compound can alter cell signaling pathways, impacting cellular responses to external stimuli.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions but may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and alterations in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution of this compound can impact its activity and function, as its presence in certain cellular regions may enhance or inhibit specific biochemical processes.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects . The localization of this compound in particular subcellular regions can enhance its interaction with target biomolecules, thereby modulating its biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-4,5,5-trifluoropentanamide typically involves halogenation reactions starting from pentanoic acid or its derivatives. The process may include the following steps:
Halogenation: Introduction of bromine and chlorine atoms to the pentanoic acid molecule.
Fluorination: Addition of fluorine atoms to the halogenated intermediate.
Amidation: Conversion of the final halogenated compound to its amide form.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with controlled temperature and pressure conditions to ensure the efficient incorporation of halogens. The use of catalysts and specific solvents may also be employed to optimize the reaction yield and purity.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-4-chloro-4,5,5-trifluoropentanamide can undergo various chemical reactions, including:
Oxidation: Conversion to its corresponding carboxylic acid or other oxidized derivatives.
Reduction: Reduction of the amide group to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid.
Reduction: 5-Bromo-4-chloro-4,5,5-trifluoropentanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism by which 5-Bromo-4-chloro-4,5,5-trifluoropentanamide exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-4-chloro-4,5,5-trifluoropentanoic acid
Methyl 5-bromo-4-chloro-4,5,5-trifluoropentanoate
5-Bromo-4-chloro-3-indolyl phosphate
Uniqueness: 5-Bromo-4-chloro-4,5,5-trifluoropentanamide is unique due to its combination of halogens and the amide functional group. This combination provides distinct chemical properties that are not found in other similar compounds, making it valuable for specific applications.
Properties
IUPAC Name |
5-bromo-4-chloro-4,5,5-trifluoropentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrClF3NO/c6-5(9,10)4(7,8)2-1-3(11)12/h1-2H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQWJXJSUYQQCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)Br)(F)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696687 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155630-24-3 | |
| Record name | 5-Bromo-4-chloro-4,5,5-trifluoropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80696687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(2-{[2-(Dimethylamino)ethyl]amino}phenyl)methanamine](/img/structure/B1524554.png)
![N-[cyclopropyl(2H-1,2,3,4-tetrazol-5-yl)methyl]benzamide](/img/structure/B1524555.png)
